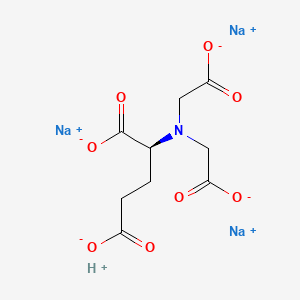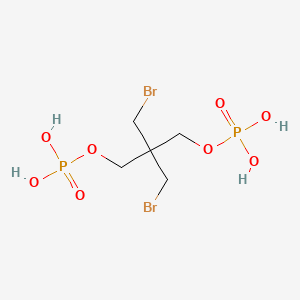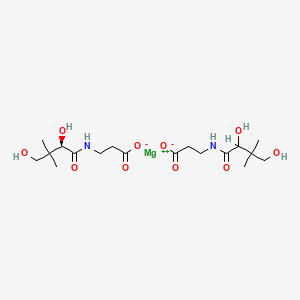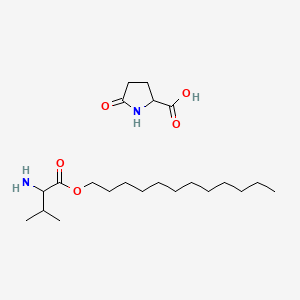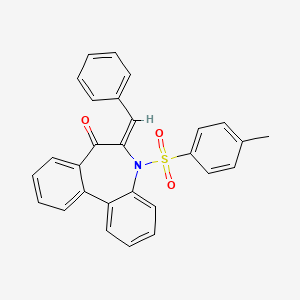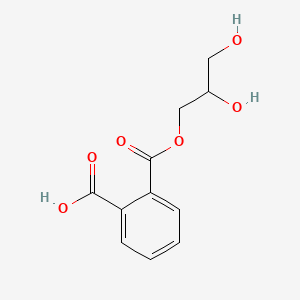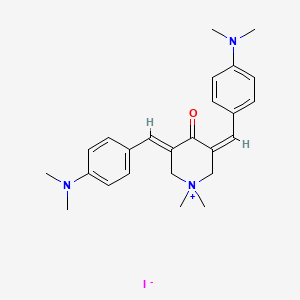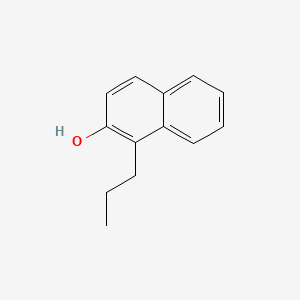
2-Naphthol, 1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthol, 1-propyl- is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group at the second position and a propyl group at the first position of the naphthalene ring. This compound is a derivative of 2-naphthol, which is known for its applications in various organic transformations due to its electron-rich aromatic framework and multiple reactive sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 1-propyl- typically involves the alkylation of 2-naphthol. One common method is the Williamson ether synthesis, where 2-naphthol reacts with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2-Naphthol, 1-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthol, 1-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding naphthalenes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Naphthalenes.
Substitution: Nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthol, 1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Naphthol, 1-propyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: Differing only by the absence of the propyl group, it is more reactive due to the availability of the hydroxyl group for further functionalization.
1-Naphthol: An isomer with the hydroxyl group at the first position, it exhibits different reactivity and applications.
1-Naphthol, 2-propyl-: Another isomer with the propyl group at the second position, showing distinct chemical behavior and uses
Uniqueness: 2-Naphthol, 1-propyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the propyl group at the first position provides steric hindrance, affecting its interaction with reagents and biological targets .
Eigenschaften
CAS-Nummer |
17324-09-3 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-propylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-2-5-12-11-7-4-3-6-10(11)8-9-13(12)14/h3-4,6-9,14H,2,5H2,1H3 |
InChI-Schlüssel |
RTBVSPYAMKKYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



